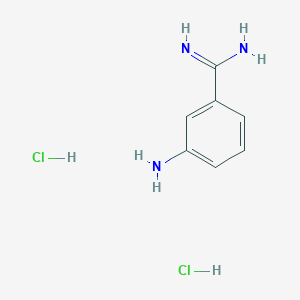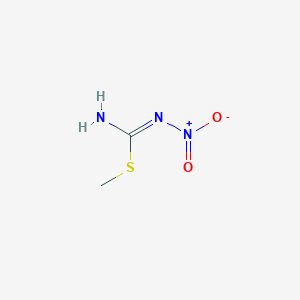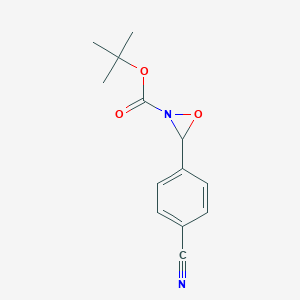
1,2-Dioleoyl-sn-glicerol
Descripción general
Descripción
1,2-Dioleoyl-sn-glycerol is a glycerolipid that consists of two oleic acid chains covalently linked to a single glycerol molecule by ester bonds . It is a type of diacylglycerol, which plays a crucial role in various biological processes, including acting as a second messenger in signal transduction pathways .
Aplicaciones Científicas De Investigación
1,2-Dioleoyl-sn-glycerol has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
1,2-Dioleoyl-sn-glycerol (DAG) is a glycerolipid that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
1,2-Dioleoyl-sn-glycerol acts as an analog of the PKC-activating second messenger DAG . It interacts with its target, PKC, by binding to the regulatory domain of PKC that recognizes DAG . This binding leads to the activation of PKC, which then goes on to phosphorylate various target proteins within the cell .
Biochemical Pathways
The activation of PKC by 1,2-Dioleoyl-sn-glycerol influences several biochemical pathways. One key pathway is the Phosphatidylinositol (PI) signaling system . In this system, PKC plays a crucial role in the regulation of many cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestines, distributed via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile .
Result of Action
The activation of PKC by 1,2-Dioleoyl-sn-glycerol can lead to various cellular responses. For instance, it has been shown to be nearly equipotent in inducing the acrosome reaction in human sperm . The acrosome reaction is a process where the sperm releases digestive enzymes to penetrate the egg during fertilization .
Action Environment
The action of 1,2-Dioleoyl-sn-glycerol can be influenced by various environmental factors. For example, the presence of other signaling molecules, the cellular context, and the specific isoform of PKC present can all affect the compound’s action, efficacy, and stability . .
Métodos De Preparación
1,2-Dioleoyl-sn-glycerol is typically synthesized through the esterification of glycerol with oleic acid . This reaction is catalyzed by an esterification agent under controlled conditions. Industrial production methods often involve the use of high-purity reagents and precise reaction conditions to ensure the desired product’s quality and yield .
Análisis De Reacciones Químicas
1,2-Dioleoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the reaction conditions and reagents used.
Hydrolysis: This compound can be hydrolyzed by lipases, resulting in the formation of glycerol and oleic acid.
Substitution: It can participate in substitution reactions where the ester bonds are broken and replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents, lipases, and other catalysts. The major products formed from these reactions are typically glycerol, oleic acid, and various oxidized derivatives .
Comparación Con Compuestos Similares
1,2-Dioleoyl-sn-glycerol is unique compared to other similar compounds due to its specific fatty acid composition and its role in activating PKC . Similar compounds include:
1,2-Dioctanoyl-sn-glycerol: Another diacylglycerol with shorter fatty acid chains.
1,2-Dipalmitoyl-sn-glycerol: A diacylglycerol with palmitic acid chains.
1,3-Dioleoyl-sn-glycerol: An isomer with the oleic acid chains at different positions on the glycerol backbone.
These compounds differ in their fatty acid composition and biological activities, highlighting the uniqueness of 1,2-Dioleoyl-sn-glycerol in its specific applications and effects .
Propiedades
IUPAC Name |
[(2S)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSHUZFNMVJNKX-LLWMBOQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312870 | |
| Record name | 1,2-Dioleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:1(9Z)/18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007218 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24529-88-2 | |
| Record name | 1,2-Dioleoyl-sn-glycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24529-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sn-1,2-Dioleoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024529882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dioleoyl-sn-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1,2-DIOLEATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B6KAM5VNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















